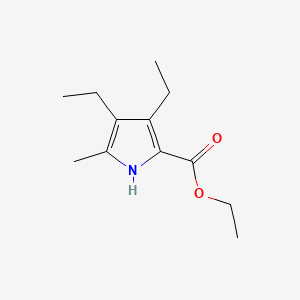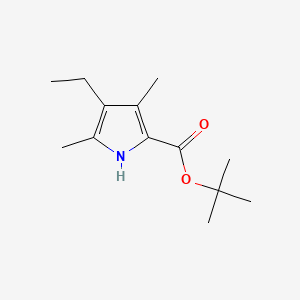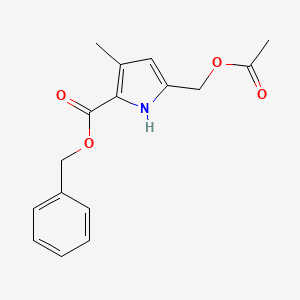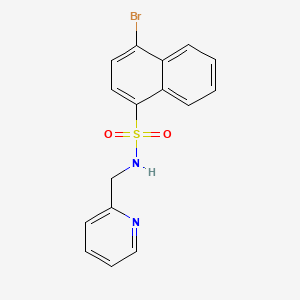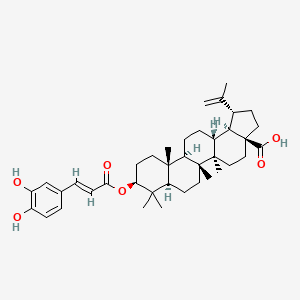
Normirtazapine
Vue d'ensemble
Description
Normirtazapine, also known as N-desmethylmirtazapine, is the demethylated metabolite of Mirtazapine . Mirtazapine is an antidepressant drug used primarily to treat depression . It belongs to a group of medicines called tetracyclic antidepressants .
Synthesis Analysis
Mirtazapine is extensively metabolized in the liver. The demethylated metabolite, this compound, remains pharmacologically active, but is three to four times less active than mirtazapine .Molecular Structure Analysis
Mirtazapine belongs to the chemical class of piperazinoazepines . Its molecular weight is 265.36 . The molecular weight of this compound is slightly lower at 251.33 .Chemical Reactions Analysis
Mirtazapine is extensively metabolized in the liver. The cytochrome (CYP) P450 iso-enzymes CYP1A2, CYP2D6, and CYP3A4 are mainly responsible for its metabolism .Physical And Chemical Properties Analysis
Mirtazapine has a high lipophilicity (LogP 3.3 for mirtazapine and (predicted) LogP 2.13 for this compound) and a high plasma protein binding of 85% .Applications De Recherche Scientifique
Administration nasale vers le cerveau
La normirtazapine a été étudiée pour son potentiel dans les systèmes d'administration nasale vers le cerveau. Cette voie est particulièrement avantageuse pour cibler les troubles du système nerveux central car elle contourne la barrière hémato-encéphalique, réduisant potentiellement les effets secondaires systémiques. Les nanocapsules lipidiques contenant de la this compound se sont avérées prometteuses pour délivrer des quantités plus importantes du médicament directement au cerveau, un pourcentage important indiquant un ciblage cérébral efficace .
Pharmacocinétique et distribution
La distribution de la this compound dans le sang et le liquide céphalo-rachidien (LCR) a été étudiée afin de comprendre sa pharmacocinétique. Des recherches indiquent que la this compound a une bonne capacité à franchir la barrière hémato-LCR, suggérant son fort potentiel à atteindre le cerveau avec des niveaux médicamenteux suffisants aux sites cibles, ce qui est crucial pour l'efficacité clinique .
Mécanismes antidépresseurs
En tant que métabolite actif de la mirtazapine, la this compound contribue aux effets antidépresseurs du composé parent. Elle est impliquée dans la synergie entre les actions noradrénergiques et sérotoninergiques, qui sont essentielles dans le traitement des troubles dépressifs majeurs et d'autres affections liées à l'humeur .
Traitement de diverses maladies
Les effets de la this compound s'étendent au-delà de la dépression. Elle a montré des résultats prometteurs dans le traitement de maladies telles que la maladie d'Alzheimer, les accidents vasculaires cérébraux, les maladies cardiovasculaires et les maladies respiratoires. Chez les patients atteints de cancer, elle a été observée pour réduire la tristesse, les nausées, les troubles du sommeil et la douleur, améliorant ainsi la qualité de vie .
Effets neuroprotecteurs
Le composé présente de puissantes activités antioxydantes, anti-inflammatoires et anti-apoptotiques, ce qui peut contribuer à ses effets neuroprotecteurs. Ces propriétés sont étudiées pour leur potentiel thérapeutique dans les maladies neurodégénératives et les affections associées à la neurotoxicité .
Troubles psychiatriques et comportementaux
La this compound fait l'objet de recherches pour son application potentielle dans une variété de troubles psychiatriques et comportementaux, notamment la schizophrénie, le trouble d'anxiété sociale, la dépendance à l'alcool, le trouble de stress post-traumatique, le trouble panique, le trouble obsessionnel-compulsif et les troubles du sommeil. Son profil pharmacologique suggère qu'elle pourrait constituer un atout précieux pour les options de traitement actuelles de ces affections .
Mécanisme D'action
Target of Action
Normirtazapine, the demethylated metabolite of mirtazapine, remains pharmacologically active . It primarily targets central adrenergic α2-autoreceptors and α2-heteroreceptors, as well as 5-HT2 and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and the body’s response to stress.
Mode of Action
This compound acts by antagonizing the adrenergic α2-autoreceptors and α2-heteroreceptors, which results in increased release of norepinephrine and serotonin . It also blocks 5-HT2 and 5-HT3 receptors . This dual noradrenergic and serotonergic effect is unique and contributes to its antidepressant efficacy .
Biochemical Pathways
This compound undergoes extensive metabolism during its first pass through the liver. The major metabolic pathways in humans are N-demethylation, N-oxidation, and 8-hydroxylation, followed by conjugation . These biochemical transformations facilitate the elimination of the compound from the body and also contribute to its pharmacological activity.
Pharmacokinetics
This compound exhibits linear pharmacokinetics over a dose range of 15 to 80mg . It is effectively absorbed from the gastrointestinal tract . The pharmacokinetics of this compound are dependent on gender and age: females and the elderly show higher plasma concentrations than males and young adults .
Result of Action
The antagonism of adrenergic α2-autoreceptors and α2-heteroreceptors by this compound leads to an increased release of norepinephrine and serotonin. This can result in improved mood and reduced symptoms of depression . Furthermore, the blockade of 5-HT2 and 5-HT3 receptors can lead to additional antidepressant effects .
Action Environment
The ability of this compound to overcome the blood-cerebrospinal fluid barrier suggests a high ability to enter the brain with sufficient drug levels at the target sites within the brain, contributing to clinical efficacy . Environmental factors such as diet can influence the absorption of this compound . Additionally, liver and renal function can impact the metabolism and elimination of this compound .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Normirtazapine participates in biochemical reactions as an active metabolite . It interacts with various enzymes, proteins, and other biomolecules, exhibiting distinct pharmacological activity from Mirtazapine .
Cellular Effects
This compound influences cell function by interacting with various cellular processes. Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant, contributing to its antidepressant efficacy .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is fundamental to its antidepressant efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its pharmacological profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, provide valuable insights into its pharmacodynamics .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels, further influencing its pharmacological effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLAMNFOHWVQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009940 | |
| Record name | Normirtazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61337-68-6 | |
| Record name | Demethylmirtazapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061337686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Normirtazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLMIRTAZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U20K575142 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B1679882.png)


